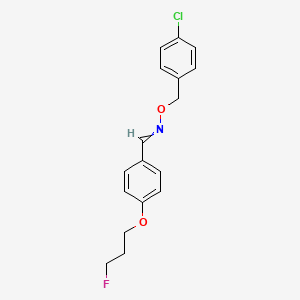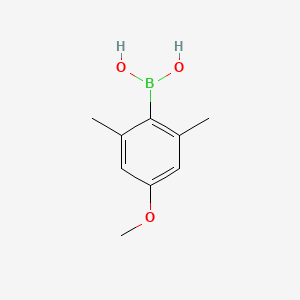
4-甲氧基-2,6-二甲基苯硼酸
描述
4-Methoxy-2,6-dimethylphenylboronic acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methoxy-2,6-dimethylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methoxy-2,6-dimethylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,6-dimethylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在四芳基五硼酸盐中的形成
4-甲氧基-2,6-二甲基苯硼酸在四芳基五硼酸盐的形成中起着至关重要的作用。它与芳基氧化铑络合物反应,形成带有新的四芳基五硼酸盐的阳离子铑络合物。通过正交晶胞空间群测量对这些络合物进行了表征,并经过平稳的水解产生特定产物 (Nishihara, Nara, & Osakada, 2002)。
超分子组装设计
这种化合物被用于设计超分子组装体。由于杂原子N和-B(OH)2之间形成的O–H⋯N氢键,它与4,4′-联吡啶和其他化合物形成组装体。这些组装体已经在4-甲氧基苯硼酸的晶体结构中被鉴定 (Pedireddi & Seethalekshmi, 2004)。
晶体结构分析
该化合物是晶体结构分析的焦点,旨在设计具有单体结构的硼酸。其衍生物,特别是二甲氧基苯硼酸,展现出各种分子内氢键和相互作用。这些方面对晶体工程至关重要 (Cyrański等,2012)。
NMR光谱研究
4-甲氧基-2,6-二甲基苯硼酸通过NMR光谱研究。它参与醌甲烯三聚体的形成,并使用质子磁共振光谱分析其结构 (Westra et al., 1968)。
安全和危害
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
The mode of action of 4-Methoxy-2,6-dimethylphenylboronic Acid is primarily through its participation in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, which is widely used in organic synthesis .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is known to be involved in the synthesis of various biologically active molecules .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
The compound’s participation in the suzuki-miyaura cross-coupling reaction can lead to the synthesis of various biologically active molecules .
Action Environment
The action, efficacy, and stability of 4-Methoxy-2,6-dimethylphenylboronic Acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .
生化分析
Biochemical Properties
4-Methoxy-2,6-dimethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes such as 17β-hydroxysteroid dehydrogenase Type 2, where it acts as an inhibitor . This interaction is essential for the preparation of hydroxyphenylnaphthols, which are biologically active molecules . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of complex organic molecules.
Cellular Effects
4-Methoxy-2,6-dimethylphenylboronic acid has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting specific enzymes, leading to alterations in gene expression and cellular metabolism . For instance, its interaction with 17β-hydroxysteroid dehydrogenase Type 2 can modulate the levels of steroid hormones within cells, impacting cellular functions such as proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-2,6-dimethylphenylboronic acid involves its ability to form covalent bonds with target biomolecules. This compound binds to the active site of enzymes, inhibiting their activity by forming a reversible covalent bond with the enzyme’s active site residues . This inhibition can lead to changes in the enzyme’s conformation and function, ultimately affecting downstream cellular processes. Additionally, 4-Methoxy-2,6-dimethylphenylboronic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-2,6-dimethylphenylboronic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit specific enzymes over prolonged periods.
Dosage Effects in Animal Models
The effects of 4-Methoxy-2,6-dimethylphenylboronic acid in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its interaction with target enzymes.
Metabolic Pathways
4-Methoxy-2,6-dimethylphenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s impact on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved.
Transport and Distribution
Within cells and tissues, 4-Methoxy-2,6-dimethylphenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of 4-Methoxy-2,6-dimethylphenylboronic acid is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the cytoplasm or nucleus, where it can exert its inhibitory effects on target enzymes and regulatory proteins.
属性
IUPAC Name |
(4-methoxy-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSSBXMFWPYHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395428 | |
| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361543-99-9 | |
| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-Dimethyl-4-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






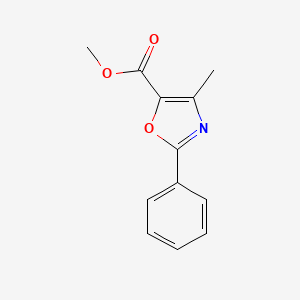

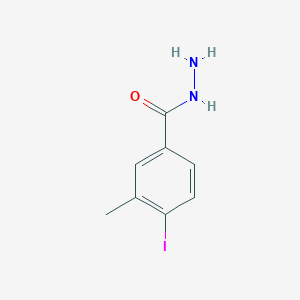
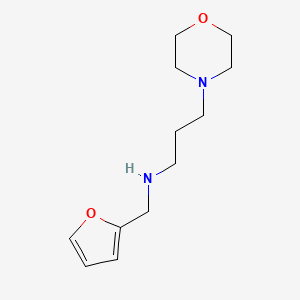
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

